3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
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Overview
Description
3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile is a chemical compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, substituted with a 2,4-dichlorophenyl group and a methoxy group The carbonitrile group is attached to the second position of the benzothiophene ring
Preparation Methods
The synthesis of 3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable halogenated precursor.
Methoxylation: The methoxy group can be introduced through an etherification reaction using a suitable methoxy precursor.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using a suitable cyanating agent.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions.
Chemical Reactions Analysis
3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. It can be used as a lead compound for the development of new therapeutic agents.
Materials Science: The compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials due to its unique electronic properties.
Biological Research: The compound can be used as a tool for studying biological processes and pathways, including enzyme inhibition and receptor binding studies.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials, serving as a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological activity being studied. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways or bind to receptors involved in cancer cell proliferation.
Comparison with Similar Compounds
3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)-1-benzothiophene: This compound lacks the methoxy and carbonitrile groups, which may result in different chemical and biological properties.
3-(2,4-Dichlorophenyl)-1-benzothiophene-2-carbonitrile: This compound lacks the methoxy group, which may affect its electronic properties and reactivity.
3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene: This compound lacks the carbonitrile group, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which can result in unique chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NOS/c17-11-6-5-10(13(18)7-11)9-20-16-12-3-1-2-4-14(12)21-15(16)8-19/h1-7H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKOSLXJKJTAMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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